

# Zofenopril vs. Enalapril: A Comparative Guide on Endothelial Function and Arterial Stiffness

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Zofenopril (calcium)*

Cat. No.: *B15385432*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors Zofenopril and Enalapril, focusing on their respective effects on endothelial function and arterial stiffness. The information presented is collated from various experimental and clinical studies to support research and development in cardiovascular pharmacology.

## Executive Summary

Zofenopril and Enalapril are both effective in managing hypertension by inhibiting the renin-angiotensin-aldosterone system. However, emerging evidence suggests that Zofenopril, a sulfhydryl-containing ACE inhibitor, may offer additional vasculoprotective benefits compared to the non-sulfhydryl agent, Enalapril. This guide delves into the experimental data supporting these differences, with a particular focus on endothelial function and arterial stiffness, two key indicators of cardiovascular health. While direct comparative data on flow-mediated dilation (FMD) is limited, studies on arterial stiffness parameters suggest a superior effect of Zofenopril.

## Comparative Efficacy on Arterial Stiffness

A prospective clinical study provides compelling evidence of the differential effects of Zofenopril and Enalapril on arterial stiffness in both acute and chronic treatment settings.

# Data Presentation: Arterial Stiffness and Hemodynamic Parameters

The following tables summarize the quantitative data from a head-to-head comparison of Zofenopril and Enalapril in patients with arterial hypertension.

Table 1: Acute (Single Dose) Effects on Arterial Stiffness and Blood Pressure[1]

| Parameter                                     | Enalapril (20 mg)     | Zofenopril (30 mg)                  | p-value                                  |
|-----------------------------------------------|-----------------------|-------------------------------------|------------------------------------------|
| Brachial Augmentation Index (Aix)             | No significant change | Significant decrease                | <0.001                                   |
| Aortic Augmentation Index (Aix)               | No significant change | Significant decrease                | <0.001                                   |
| Aortic Pulse Wave Velocity (ao-PWV) (m/s)     | No significant change | Near significant decrease (p=0.064) | -                                        |
| Brachial Systolic Blood Pressure (SBP) (mmHg) | Significant decrease  | Significant decrease                | No significant difference between groups |
| Aortic Systolic Blood Pressure (SBP) (mmHg)   | Significant decrease  | Significant decrease                | No significant difference between groups |
| Brachial Pulse Pressure (PP) (mmHg)           | No significant change | Significant decrease                | -                                        |
| Aortic Pulse Pressure (PP) (mmHg)             | Significant decrease  | Significant decrease                | -                                        |

Table 2: Chronic (12-week) Effects on Arterial Stiffness and Blood Pressure[1][2]

| Parameter                                               | Enalapril             | Zofenopril           | p-value (between groups) |
|---------------------------------------------------------|-----------------------|----------------------|--------------------------|
| Aortic Pulse Wave Velocity (ao-PWV) (m/s)               | No significant change | Significant decrease | 0.004                    |
| Brachial Augmentation Index (Aix)                       | No significant change | Significant decrease | 0.021                    |
| Aortic Augmentation Index (Aix)                         | No significant change | Significant decrease | 0.021                    |
| Brachial Systolic Blood Pressure (SBP) reduction (mmHg) | 9.2                   | 12.1                 | 0.017                    |
| Aortic Systolic Blood Pressure (SBP) reduction (mmHg)   | 9.5                   | 15.5                 | -                        |

## Mechanisms of Action: A Comparative Overview

Both Zofenopril and Enalapril are pro-drugs, converted to their active metabolites, Zofenoprilat and Enalaprilat, respectively. Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE).

## Common Pathway: ACE Inhibition

ACE inhibition by both drugs leads to:

- Decreased Angiotensin II production: This results in vasodilation and reduced blood pressure.[3][4]
- Increased Bradykinin levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Increased bradykinin levels contribute to the antihypertensive effect and may have additional cardioprotective effects.[5]

## The Zofenopril Advantage: The Sulfhydryl Group

Zofenopril's unique feature is its sulfhydryl (-SH) group, which is absent in Enalapril.[\[6\]](#) This structural difference is believed to confer additional vasculoprotective properties.

- Antioxidant Activity: The sulfhydryl group has potent antioxidant properties, which can reduce oxidative stress in the vasculature.[\[7\]](#)
- Increased Nitric Oxide (NO) Bioavailability: Zofenopril has been shown to enhance the production and bioavailability of NO, a key molecule in endothelial-dependent vasodilation.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Hydrogen Sulfide (H<sub>2</sub>S) Pathway: Zofenopril can increase the bioavailability of hydrogen sulfide (H<sub>2</sub>S), a gasotransmitter with vasodilatory and cytoprotective effects.[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) This effect is independent of ACE inhibition.[\[9\]](#)[\[10\]](#)

## Signaling Pathways

The differential effects of Zofenopril and Enalapril can be visualized through their impact on key signaling pathways.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of Zofenopril on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Zofenopril on Arterial Stiffness in Hypertension Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. Enalapril - Wikipedia [en.wikipedia.org]
- 5. [journals.viamedica.pl](http://journals.viamedica.pl) [journals.viamedica.pl]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]

- 7. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Zofenopril vs. Enalapril: A Comparative Guide on Endothelial Function and Arterial Stiffness]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15385432#zofenopril-versus-enalapril-effects-on-endothelial-function-and-arterial-stiffness>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)